molecular formula C4H4F3N3 B1604156 4-(trifluoromethyl)-1H-Pyrazol-3-amine CAS No. 1056139-87-7

4-(trifluoromethyl)-1H-Pyrazol-3-amine

Cat. No. B1604156
M. Wt: 151.09 g/mol
InChI Key: KBVOILKOLGWPBG-UHFFFAOYSA-N
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Description



  • 4-(trifluoromethyl)-1H-Pyrazol-3-amine is an organic compound with the chemical formula C<sub>4</sub>H<sub>3</sub>F<sub>3</sub>N<sub>2</sub>.

  • It belongs to the class of trifluoromethylbenzenes and contains a pyrazole ring.

  • The trifluoromethyl group (CF<sub>3</sub>) is known for its unique properties and is often used in pharmaceuticals and agrochemicals.





  • Synthesis Analysis



    • The synthesis of 4-(trifluoromethyl)-1H-Pyrazol-3-amine involves specific chemical reactions to introduce the trifluoromethyl group onto the pyrazole ring.

    • Relevant synthetic methods and reaction conditions should be explored in the literature.





  • Molecular Structure Analysis



    • The molecular structure of 4-(trifluoromethyl)-1H-Pyrazol-3-amine can be determined using techniques such as X-ray crystallography or spectroscopic methods (e.g., NMR, IR).

    • The arrangement of atoms, bond lengths, and angles should be investigated.





  • Chemical Reactions Analysis



    • Investigate any known chemical reactions involving this compound.

    • Explore its reactivity, stability, and potential transformations.





  • Physical And Chemical Properties Analysis



    • Investigate its melting point, boiling point, solubility, and other relevant properties.

    • Consider its behavior under different conditions.




  • Safety And Hazards



    • Assess any safety concerns related to handling, storage, or exposure.

    • Provide information on toxicity, flammability, and other hazards.




  • Future Directions



    • Explore potential applications, further research, or modifications.

    • Consider its role in drug discovery, materials science, or other fields.




    properties

    IUPAC Name

    4-(trifluoromethyl)-1H-pyrazol-5-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C4H4F3N3/c5-4(6,7)2-1-9-10-3(2)8/h1H,(H3,8,9,10)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KBVOILKOLGWPBG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=NNC(=C1C(F)(F)F)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C4H4F3N3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90635007
    Record name 4-(Trifluoromethyl)-1H-pyrazol-5-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90635007
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    151.09 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-(trifluoromethyl)-1H-Pyrazol-3-amine

    CAS RN

    1056139-87-7
    Record name 4-(Trifluoromethyl)-1H-pyrazol-5-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90635007
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 6
    4-(trifluoromethyl)-1H-Pyrazol-3-amine

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